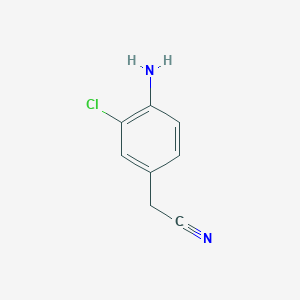

2-(4-Amino-3-chlorophenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-3-chlorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOMOYNESLBIEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80199-02-6 | |

| Record name | 2-(4-amino-3-chlorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 2 4 Amino 3 Chlorophenyl Acetonitrile

Reactivity of the Acetonitrile (B52724) Moiety

The acetonitrile group (–CH₂CN) is characterized by an electrophilic carbon atom in the nitrile (C≡N) and acidic α-protons on the adjacent methylene (B1212753) (–CH₂–) group. This duality allows for a range of reactions, including reductions and nucleophilic additions.

Nitrile Group Reductions

The nitrile group is readily reduced to a primary amine, a fundamental transformation in organic synthesis. Various reagents can accomplish this conversion, offering different levels of selectivity and reaction conditions. Common methods include catalytic hydrogenation and reduction with metal hydrides. asianpubs.org

A notable method involves the use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), which effectively reduces a wide array of both aliphatic and aromatic nitriles to their corresponding primary amines in excellent yields. nih.govorganic-chemistry.org Another efficient system utilizes potassium borohydride (KBH₄) in conjunction with copper(II) chloride (CuCl₂), which can reduce aralkyl nitriles in good yields. asianpubs.org These methods convert 2-(4-Amino-3-chlorophenyl)acetonitrile into 2-(4-amino-3-chlorophenyl)ethan-1-amine.

| Reagent System | Product | Typical Conditions | Reference |

|---|---|---|---|

| Diisopropylaminoborane / cat. LiBH₄ | 2-(4-amino-3-chlorophenyl)ethan-1-amine | Ambient or reflux in THF | nih.govorganic-chemistry.org |

| Potassium Borohydride (KBH₄) / Copper(II) Chloride (CuCl₂) | 2-(4-amino-3-chlorophenyl)ethan-1-amine | 50 °C in 80% isopropanol | asianpubs.org |

| Lithium Aluminium Hydride (LiAlH₄) | 2-(4-amino-3-chlorophenyl)ethan-1-amine | Anhydrous ether or THF | asianpubs.org |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | 2-(4-amino-3-chlorophenyl)ethan-1-amine | High pressure and temperature | asianpubs.org |

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. youtube.com This reactivity is central to forming new carbon-carbon bonds. For instance, Grignard reagents (R-MgX) can add to the nitrile to form an intermediate imine salt, which upon acidic hydrolysis yields a ketone.

Furthermore, the nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. The use of aqueous sulfuric acid is a common method for converting nitriles into their corresponding carboxylic acids, which in the case of the title compound would yield (4-amino-3-chlorophenyl)acetic acid. google.com

The methylene protons α to the nitrile group are acidic and can be removed by a strong base. The resulting carbanion can act as a nucleophile. A modern approach involves the in-situ formation of a silyl (B83357) ketene (B1206846) imine from acetonitrile using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine base. richmond.edu This nucleophilic intermediate can then react with various electrophiles, such as acetals and nitrones, to form new C-C bonds at the α-position. richmond.edu

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Hydrolysis | H₂SO₄ (aq), heat | Carboxylic Acid ((4-amino-3-chlorophenyl)acetic acid) | google.com |

| Grignard Reaction | 1. R-MgX; 2. H₃O⁺ | Ketone | youtube.com |

| α-Alkylation (via Silyl Ketene Imine) | 1. TMSOTf, i-Pr₂NEt; 2. Electrophile (e.g., R₂C=O) | α-Substituted Acetonitrile | richmond.edu |

Reactivity of the Aromatic Amino Group

The primary aromatic amino group (–NH₂) is a nucleophilic center and an activating group on the benzene (B151609) ring, strongly influencing the molecule's reactivity.

Oxidation Reactions

Aromatic amines are susceptible to oxidation, though the phenyl group itself tends to resist such reactions. wikipedia.org The oxidation of related aminophenol compounds suggests that the amino group and the aromatic ring can be targeted by oxidizing agents. For example, the degradation of 4-aminophenol (B1666318) can be achieved using hydrogen peroxide (H₂O₂) with an enzyme catalyst, indicating cleavage of the phenyl ring under certain oxidative conditions. researchgate.net In synthetic chemistry, controlled oxidation of the amino group can lead to nitroso or nitro compounds, or in some cases, polymerization.

Condensation Reactions

The nucleophilic nitrogen of the amino group readily participates in condensation reactions with electrophilic partners, most notably carbonyl compounds. The reaction of primary amines with aldehydes or ketones is a fundamental process that reversibly forms imines (Schiff bases). nih.gov This reaction is a cornerstone of multicomponent reactions for generating molecular diversity. nih.gov

The amino group can also react with carboxylic acid derivatives. For example, condensation with acyl chlorides or anhydrides in the presence of a base yields stable amide products. This N-acylation is a widely applicable method for amide bond formation. nih.gov Condensation reactions have been demonstrated with related chloroaniline structures; for instance, p-chloroaniline reacts with 1,3-diiminoisoindoline (B1677754) in a process that forms new C-N bonds. surrey.ac.uk

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Imine Formation | Aldehyde or Ketone (R₂C=O) | Imine (Schiff Base) | nih.gov |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide | nih.gov |

| Condensation | 1,3-Diiminoisoindoline | Substituted Imine | surrey.ac.uk |

Reactivity of the Aromatic Halogen Substituent (Chlorine)

The chlorine atom attached to the aromatic ring is generally unreactive towards classical nucleophilic aromatic substitution (SNAr) reactions. Aromatic halides are not typically susceptible to SN2-type reactions. youtube.com However, the development of transition-metal catalysis, particularly with palladium, has provided powerful methods for the functionalization of aryl chlorides.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgacsgcipr.org This reaction is exceptionally broad and has become a standard method for synthesizing arylamines from aryl chlorides. wikipedia.orgorganic-chemistry.orgacs.org The catalytic cycle typically involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the product. wikipedia.orglibretexts.org

Other palladium-catalyzed cross-coupling reactions can also be employed. The Suzuki-Miyaura coupling allows for the formation of C-C bonds between an aryl halide and an organoboron compound (e.g., a boronic acid). libretexts.org Similarly, the Hiyama coupling utilizes organosilicon reagents as the nucleophilic partner. nih.gov These reactions have been optimized to work efficiently even with the less reactive aryl chlorides, often requiring specific ligands to facilitate the catalytic cycle. nih.govunistra.fr

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Primary or Secondary Amine (R₂NH) | Aryl C-N | Pd(0) or Pd(II) precursor + Phosphine Ligand | wikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Boronic Acid or Ester (RB(OR)₂) | Aryl C-C | Pd(OAc)₂, Pd(PPh₃)₄ | libretexts.org |

| Hiyama Coupling | Organotrifluorosilane (R-SiF₃) | Aryl C-C | Pd(OAc)₂ + XPhos | nih.gov |

Nucleophilic Aromatic Substitution Reactions

The chemical behavior of this compound in nucleophilic aromatic substitution (SNAr) reactions is governed by the electronic properties of its substituents and the nature of the attacking nucleophile. The presence of both an amino (-NH2) group and a chloro (-Cl) group on the phenyl ring, ortho and meta to the acetonitrile substituent respectively, creates a nuanced reactivity profile.

Nucleophilic aromatic substitution is a significant reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.com The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination process, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group. masterorganicchemistry.com The subsequent loss of the leaving group restores the aromaticity of the ring.

In the case of this compound, the chloro substituent acts as the leaving group. The reactivity of the compound is influenced by the interplay of the electron-donating amino group and the electron-withdrawing nature of the chloro and acetonitrile groups. While the amino group is generally considered an activating group in electrophilic aromatic substitution, its effect in nucleophilic aromatic substitution is more complex. It can increase electron density on the ring, potentially disfavoring nucleophilic attack. However, the acetonitrile group, being electron-wthdrawing, can help to stabilize the negative charge in the Meisenheimer intermediate, thereby facilitating the reaction.

Research on related chloroanilines has shown that nucleophilic aromatic substitution is possible, and the reactivity can be enhanced by modifying the amino group. For instance, acylation of the amino group to an anilide can increase the electron-withdrawing nature of the substituent, thereby accelerating the substitution of the chlorine atom.

A general representation of a nucleophilic aromatic substitution reaction involving a chloroaniline derivative is presented below:

Figure 1: General reaction scheme for the nucleophilic aromatic substitution of a chloroaniline derivative.

Figure 1: General reaction scheme for the nucleophilic aromatic substitution of a chloroaniline derivative.Detailed research findings on the nucleophilic aromatic substitution of various substituted anilines provide insights into the factors governing these reactions. The table below summarizes kinetic data for the reaction of substituted anilines with an activated aryl ether, illustrating the influence of substituents on the reaction rate.

| Nucleophile (Substituted Aniline) | kAn (dm3 mol-1 s-1) in Acetonitrile |

| 4-Methoxyaniline | 1.33 |

| 4-Methylaniline | 0.88 |

| Aniline (B41778) | 0.42 |

| 4-Chloroaniline | 0.14 |

| 3-Chloroaniline | 0.06 |

This table is illustrative and based on data for the reaction of substituted anilines with phenyl 2,4,6-trinitrophenyl ether. rsc.org The rate constants (kAn) correspond to the base-catalyzed pathway.

Mechanistic Investigations and Reaction Kinetics Studies

Mechanistic investigations into nucleophilic aromatic substitution reactions often focus on elucidating the nature of the reaction pathway, whether it proceeds through a stepwise mechanism involving a distinct Meisenheimer intermediate or a concerted mechanism where bond formation and bond cleavage occur simultaneously. rsc.org The specific mechanism can be influenced by the nature of the substrate, the nucleophile, the leaving group, and the solvent. researchgate.net

For reactions involving aniline derivatives as nucleophiles, studies have shown that the reaction can be subject to base catalysis. rsc.org The mechanism often involves the formation of a zwitterionic intermediate, followed by a rate-limiting proton transfer to a base. rsc.orgpsu.edu The kinetic expression for such reactions can be complex, often showing a dependence on the concentration of the amine nucleophile.

The kinetics of nucleophilic aromatic substitution reactions of chloroanilines are influenced by both electronic and steric factors. rsc.org The rate of reaction is sensitive to the nature and position of substituents on both the aniline nucleophile and the aromatic substrate. For instance, electron-donating groups on the aniline generally increase the rate of reaction, while electron-withdrawing groups decrease it, which is consistent with the nucleophilic character of the amine. rsc.org

The table below presents kinetic parameters for the reaction of various nucleophiles with 2-substituted N-methylpyridinium ions, which serve as a model system for understanding the factors affecting SNAr reactions.

| Substrate | Nucleophile | Overall third-order rate constant (25° C, M-2s-1) | Relative rate at 25 °C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol K) |

| 2-Cyano-N-methylpyridinium ion | Piperidine (B6355638) | 1.5 x 10-2 | 1.0 | 11.2 | -30 |

| 4-Cyano-N-methylpyridinium ion | Piperidine | 1.4 x 10-2 | 0.93 | 11.5 | -29 |

| 2-Fluoro-N-methylpyridinium ion | Piperidine | 2.8 x 10-4 | 0.019 | 11.6 | -37 |

| 2-Chloro-N-methylpyridinium ion | Piperidine | 2.7 x 10-4 | 0.018 | 12.0 | -36 |

| 2-Bromo-N-methylpyridinium ion | Piperidine | 2.6 x 10-4 | 0.017 | 12.1 | -36 |

| 2-Iodo-N-methylpyridinium ion | Piperidine | 2.5 x 10-4 | 0.017 | 12.2 | -36 |

This data is for the reaction of 2-substituted N-methylpyridinium substrates with piperidine in methanol (B129727). nih.gov

While specific kinetic and mechanistic data for this compound are not extensively available in the public domain, the principles derived from studies of similar compounds provide a strong basis for understanding its reactivity. The interplay of the activating and deactivating groups on the aromatic ring suggests a moderate reactivity towards nucleophilic aromatic substitution, which could be tuned by modifying the reaction conditions or the nucleophile. Further experimental and computational studies would be necessary to fully elucidate the specific kinetic parameters and mechanistic nuances of this particular compound.

Derivatization Strategies and Functionalization of 2 4 Amino 3 Chlorophenyl Acetonitrile

Formation of Derivatives for Enhanced Analytical Detection and Separation

Derivatization is a common strategy in analytical chemistry to improve the detectability and separation of target analytes. For 2-(4-amino-3-chlorophenyl)acetonitrile, this primarily involves the reaction of its primary amino group with various reagents to form derivatives with improved chromatographic and detection properties.

In instances where this compound might exist as a racemic mixture, its separation into individual enantiomers is crucial, particularly for pharmaceutical applications where stereoisomers can exhibit different pharmacological activities. Chiral derivatization is a widely employed technique for the enantioseparation of chiral amines. This involves reacting the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physicochemical properties, can then be separated using achiral chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Commonly used chiral derivatizing agents for primary amines include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogs, as well as chiral chloroformates like (+)- or (-)-menthyl chloroformate. nih.gov The reaction of this compound with a CDA would yield diastereomeric derivatives that can be resolved on a standard C18 column in reversed-phase HPLC. chromatographyonline.com For example, new chiral dichloro- and monochloro s-triazines have been developed for the enantioseparation of amino acids, a principle that could be extended to other chiral amines. chromatographyonline.com

Table 1: Illustrative Chiral Derivatizing Agents for Amines

| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Derivative | Separation Technique |

| Marfey's Reagent (FDAA) | Primary Amine | Diastereomeric amides | Reversed-Phase HPLC |

| (+)-Menthyl Chloroformate | Primary Amine | Diastereomeric carbamates | Gas Chromatography (GC) |

| O-Phthalaldehyde (OPA) / Chiral Thiol | Primary Amine | Diastereomeric isoindoles | HPLC with Fluorescence Detection |

This table provides examples of CDAs that could potentially be used for the chiral derivatization of this compound based on general principles of amine derivatization.

The efficiency of a derivatization reaction is highly dependent on various parameters that need to be optimized to ensure complete and reproducible derivatization. Key parameters that are typically optimized include the reaction temperature, reaction time, and the ratio of the derivatizing agent to the analyte.

For instance, in a typical derivatization procedure, the effect of temperature might be studied over a range of 40-100°C to find the optimal temperature for maximum product yield. researchgate.net Similarly, the reaction time can be varied to determine the point at which the reaction reaches completion. The molar ratio of the derivatizing agent to this compound is another critical factor; a sufficient excess of the reagent is often necessary to drive the reaction to completion. The optimization of these conditions is crucial for the development of robust and validated analytical methods. researchgate.netresearchgate.net

Table 2: Typical Parameters for Optimization of Derivatization Reactions

| Parameter | Typical Range Explored | Rationale |

| Reaction Temperature | 25°C - 100°C | To ensure sufficient reaction kinetics without degradation of reactants or products. |

| Reaction Time | 5 min - 120 min | To determine the time required for the reaction to reach completion. |

| Reagent to Analyte Ratio | 1:1 to 100:1 (molar ratio) | To ensure the reaction goes to completion and to account for any reagent degradation. |

| pH of the Reaction Medium | 2 - 10 | To optimize the reactivity of the functional groups involved in the derivatization. |

This table presents a generalized overview of parameters that would be considered in the optimization of a derivatization protocol for this compound.

Chemical Modifications for Structural Diversity and Targeted Applications

The chemical structure of this compound can be modified to generate a library of new compounds with diverse structures and potentially tailored biological activities. The primary amino group is a key handle for such modifications, allowing for the introduction of a wide variety of substituents.

For example, acylation of the amino group with different acid chlorides or anhydrides can yield a series of amides. These amides could exhibit different electronic and steric properties, which in turn could influence their biological activity. Similarly, reductive amination with various aldehydes and ketones can lead to the formation of secondary and tertiary amines, further expanding the structural diversity. The aromatic ring also presents opportunities for electrophilic substitution reactions, although the existing substituents will direct the position of new groups.

Synthesis of Metal Complexes and Investigations into Coordination Chemistry

The presence of both a nitrogen atom in the amino group and the nitrile group provides this compound with the potential to act as a ligand in coordination chemistry. It can coordinate to various metal ions through these donor atoms, forming metal complexes with potentially interesting catalytic, magnetic, or biological properties.

The amino group can act as a Lewis base, donating its lone pair of electrons to a metal center. The nitrile group can also coordinate to metal ions, either through the nitrogen atom's lone pair or through the π-system of the carbon-nitrogen triple bond. The specific coordination mode would depend on the nature of the metal ion, the solvent system, and the reaction conditions. The synthesis of such complexes would typically involve reacting this compound with a suitable metal salt in an appropriate solvent. nih.gov Characterization of the resulting complexes using techniques such as X-ray crystallography, IR spectroscopy, and UV-Vis spectroscopy would provide insights into the coordination geometry and the nature of the metal-ligand bonding. researchgate.netscirp.org The coordination of the ligand to the metal ion is often evidenced by shifts in the vibrational frequencies of the N-H and C≡N bonds in the IR spectrum. scirp.org

Table 3: Potential Coordination Modes of this compound

| Donor Atom(s) | Coordination Mode | Potential Metal Ions |

| Amino Group (N) | Monodentate | Transition metals (e.g., Cu(II), Ni(II), Co(II)) |

| Nitrile Group (N) | Monodentate | Transition metals (e.g., Pt(II), Pd(II)) |

| Amino and Nitrile Groups | Bidentate (chelating) | Transition metals (e.g., Pd(II), Pt(II)) |

This table outlines the plausible coordination behaviors of this compound as a ligand in the formation of metal complexes.

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor for Complex Bioactive Compounds

The molecular architecture of 2-(4-Amino-3-chlorophenyl)acetonitrile makes it an ideal starting point for the synthesis of intricate bioactive molecules, most notably in the development of targeted cancer therapies.

One of the most significant applications of this compound is as a key intermediate in the synthesis of Neratinib . chemrxiv.org Neratinib is a potent, irreversible tyrosine kinase inhibitor used in the treatment of breast cancer. chemrxiv.org The synthesis of Neratinib involves multiple steps where the structural framework provided by this compound is crucial. Specifically, the amino group of the aniline (B41778) ring is essential for coupling with other molecular fragments to build the final quinoline-based structure of the drug. google.com

The synthesis of Neratinib showcases the importance of this intermediate. A common synthetic route involves the reaction of a quinoline (B57606) derivative with 3-chloro-4-(pyridin-2-ylmethoxy)aniline. While not a direct use of this compound, related patented syntheses for Neratinib and its analogs utilize intermediates derived from substituted anilines where the cyano group plays a critical role in forming the quinoline core. google.comchemicalbook.com For instance, a key step in some syntheses is the construction of a 4-amino-3-cyano-quinoline ring system, where the cyano group, originating from an acetonitrile (B52724) precursor, is fundamental to the cyclization process. ed.ac.uk The presence of the chloro substituent on the phenyl ring also influences the electronic properties and reactivity of the molecule, which is a key feature for its role as a kinase inhibitor. ed.ac.uk

The table below outlines a representative reaction where a related aniline intermediate is used in the synthesis of Neratinib, highlighting the type of transformation this building block undergoes.

| Reactant A | Reactant B | Product | Reaction Type | Ref. |

| 4-Amino-3-cyano-quinoline derivative | (E)-4-(Dimethylamino)but-2-enoyl chloride | Neratinib | Amide coupling | newdrugapprovals.org |

| N-[4-[[3-chloro-4-(2-pyridinyl methoxy) phenyl] amino]-3-cyano group-7-ethyoxyl-6-quinolyl]-2-diethyl phosphate-acetamide | Dimethylamino ethylidene ether | Neratinib | Condensation | google.com |

Building Block for Agrochemicals

In the agrochemical sector, derivatives of this compound are valuable intermediates for producing compounds with potent parasiticidal properties. The structural motifs present in this molecule are foundational for creating active ingredients that target pests in livestock.

A notable example is the synthesis of Closantel (B1026) , a salicylanilide (B1680751) anthelmintic used to treat parasitic infections in sheep and cattle. The key intermediate for Closantel synthesis is (4-amino-2-chloro-5-methylphenyl)-(4-chlorophenyl)acetonitrile. google.comgoogle.com This intermediate shares the core 4-amino-chlorophenyl-acetonitrile structure. The synthesis involves the condensation of a substituted 2-nitro-4-chloroalkylbenzene with p-chlorobenzyl cyanide, followed by the reduction of the nitro group to an amine. google.com This process highlights the utility of the aminophenyl acetonitrile framework in constructing complex agrochemicals.

The process described in patents involves a one-pot method starting from chlorobenzyl cyanide and 4-chloro-2-nitrotoluene, which undergo a condensation reaction. google.com The resulting intermediate is then reduced in situ to yield the desired aminophenyl acetonitrile derivative. google.comgoogle.com This derivative is then further reacted to produce Closantel. This application underscores the importance of the aminonitrile scaffold in developing effective veterinary medicines.

| Starting Material 1 | Starting Material 2 | Key Intermediate | Final Product Class | Ref. |

| 2-Nitro-4-chloroalkylbenzene | p-Chlorobenzyl cyanide | (4-amino-2-chloro-5-alkylphenyl)-α-(4-chlorophenyl)-acetonitrile | Anthelmintics (e.g., Closantel) | google.com |

| Chlorobenzyl cyanide | 4-Chloro-2-nitrotoluene | 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile | Anthelmintics (e.g., Closantel) | google.com |

Intermediate in the Construction of Heterocyclic Systems and Fused Rings

The reactivity of the amino and nitrile functional groups in this compound makes it a versatile precursor for synthesizing a wide array of heterocyclic compounds. These heterocyclic systems are core structures in many biologically active molecules.

The presence of an ortho-amino group relative to the cyanomethyl group allows for cyclization reactions to form various fused ring systems. For example, aminonitriles are common starting materials for the synthesis of substituted pyridines, pyrimidines, and thiophenes. researchgate.netnih.gov These reactions often proceed through multicomponent reactions where the aminonitrile condenses with other reagents to build the heterocyclic ring.

For instance, 2-aminothiophenes, which can be synthesized from precursors like α-methylene active nitriles, are valuable building blocks for fused heterocyclic systems such as thieno[2,3-d]pyrimidines. nih.gov While the specific use of this compound in these exact reactions is not detailed in the provided search results, its structure is analogous to the general class of aminonitriles used in these syntheses. The chloro-substituted phenyl ring would be incorporated into the final heterocyclic structure, imparting specific physicochemical properties that could be beneficial for biological activity.

The general synthetic utility is summarized in the table below, showing the types of heterocyclic systems that can be derived from aminonitrile precursors.

| Precursor Class | Reaction Type | Resulting Heterocycle | Potential Application | Ref. |

| Aminonitriles | Multicomponent Condensation | Substituted Pyridines | Bioactive Scaffolds | researchgate.net |

| Aminonitriles | Gewald Reaction | 2-Aminothiophenes | Precursors for Fused Systems | nih.gov |

| 2-Aminothiophenes | Cyclization | Thieno[2,3-d]pyrimidines | Medicinal Chemistry | nih.gov |

Applications in Material Science (e.g., Synthesis of Fluorescent Agents)

Beyond its role in life sciences, the structural framework of this compound and related compounds is also being explored in material science, particularly in the synthesis of fluorescent dyes. The extended π-conjugated systems that can be built from such aromatic amines are often responsible for their photophysical properties.

The synthesis of novel fluorescent dyes for applications such as biomolecule detection can involve the use of aromatic building blocks that are elaborated through reactions like the Horner-Wadsworth-Emmons reaction or Knoevenagel condensation to create long, conjugated systems. nih.gov Aromatic amines are often used as electron-donating groups in donor-acceptor (D-A) type fluorescent dyes. The amino group in this compound can serve as this donor component.

While a direct synthesis of a fluorescent agent from this compound is not explicitly detailed, the principles of dye design suggest its potential utility. For example, the synthesis of π-conjugated fluorescent dyes often starts with functionalized aromatic compounds that are then coupled to build larger chromophores. nih.gov The amino group provides a reactive handle for such coupling reactions, and the chloro-substituted phenylacetonitrile (B145931) moiety would form an integral part of the final dye's structure, influencing its electronic and fluorescent properties.

| Building Block Class | Synthetic Strategy | Application | Potential Role of this compound | Ref. |

| Aromatic Amines | Horner-Wadsworth-Emmons, Knoevenagel Condensation | Fluorescent Dyes for DNA Detection | Electron-donating component in a D-A-D or D-π-A chromophore | nih.gov |

Advanced Spectroscopic and Analytical Characterization of 2 4 Amino 3 Chlorophenyl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (1H NMR) for Structural Elucidation

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 2-(4-Amino-3-chlorophenyl)acetonitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the amine protons.

The aromatic region would typically display a complex splitting pattern due to the three adjacent protons on the substituted benzene (B151609) ring.

The proton at C6 (ortho to the amino group) is expected to appear as a doublet.

The proton at C5 (ortho to the chloro group and meta to the amino group) would likely be a doublet of doublets.

The proton at C2 (ortho to both the chloro and acetonitile groups) would also appear as a doublet.

The methylene (-CH₂) protons adjacent to the nitrile group and the aromatic ring are expected to produce a singlet, as there are no adjacent protons to cause splitting. The protons of the primary amine (-NH₂) group would also typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| Aromatic H (C2-H) | ~7.3 | d (doublet) |

| Aromatic H (C5-H) | ~7.1 | dd (doublet of doublets) |

| Aromatic H (C6-H) | ~6.8 | d (doublet) |

| -CH₂- (Methylene) | ~3.7 | s (singlet) |

| -NH₂ (Amine) | ~4.0-5.0 (broad) | s (singlet, broad) |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., aromatic, aliphatic, nitrile). In this compound, eight distinct carbon signals are expected, corresponding to the six carbons of the benzene ring, the methylene carbon, and the nitrile carbon.

The chemical shift of the nitrile carbon (C≡N) is typically found in the range of 115-125 ppm. The methylene carbon (-CH₂) signal is expected in the aliphatic region. The six aromatic carbons will have distinct chemical shifts influenced by the electron-donating amino group, the electron-withdrawing chloro group, and the acetonitile substituent. The carbon atom attached to the chlorine (C3) and the one attached to the amino group (C4) will be significantly affected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C≡N (Nitrile) | ~118 |

| -CH₂- (Methylene) | ~25-30 |

| Aromatic C1 (-CH₂CN) | ~125 |

| Aromatic C2 | ~130 |

| Aromatic C3 (-Cl) | ~120 |

| Aromatic C4 (-NH₂) | ~145 |

| Aromatic C5 | ~131 |

| Aromatic C6 | ~116 |

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by measuring the vibrations of bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying characteristic functional groups. The FT-IR spectrum of this compound is expected to exhibit several key absorption bands. The primary amine (-NH₂) group will show symmetric and asymmetric stretching vibrations. The nitrile group (C≡N) has a very characteristic sharp absorption band. Aromatic C-H stretching and C=C ring stretching bands, as well as the C-Cl stretching frequency, are also expected.

Table 3: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3400 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₂-) | C-H Stretch | 2850 - 2960 |

| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2260 (sharp) |

| Aromatic C=C | C=C Ring Stretch | 1500 - 1600 |

| Amine (-NH₂) | N-H Scissoring | 1600 - 1650 |

| Aryl Halide (C-Cl) | C-Cl Stretch | 1000 - 1100 |

Theoretical and experimental studies on similar molecules, such as 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, confirm the assignment of these characteristic vibrational modes. researchgate.net

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C≡N stretch is expected to be a strong and sharp signal in the Raman spectrum. The symmetric breathing vibrations of the aromatic ring are also typically strong Raman scatterers. The C-Cl bond should also produce a detectable Raman signal. This technique is valuable for confirming the presence of these key structural features and can provide additional structural details not easily observed by FT-IR.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also reveals structural details through the analysis of fragmentation patterns.

For this compound (C₈H₇ClN₂), the calculated monoisotopic mass is approximately 166.03 Da. uni.lu A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of the chlorine atom, which has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1.

Electron ionization (EI) would likely induce fragmentation. Common fragmentation pathways for this molecule could include:

Loss of the nitrile group: Cleavage of the bond between the methylene group and the nitrile, or loss of HCN.

Benzylic cleavage: Fission of the C-C bond between the aromatic ring and the methylene group, leading to the formation of a substituted tropylium (B1234903) ion or a benzyl (B1604629) cation.

Loss of chlorine: Elimination of a chlorine radical from the molecular ion.

Fragmentation of the amine group: Loss of NH₂ or related fragments.

Studies on the fragmentation of related nitrile amino acids and chloro-aromatic compounds show complex pathways that can involve rearrangements and cooperative interactions between functional groups. nih.govnih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 166 | Molecular ion |

| [M+2]⁺ | 168 | Isotope peak due to ³⁷Cl |

| [M-HCN]⁺ | 139 | Loss of hydrogen cyanide |

| [M-Cl]⁺ | 131 | Loss of a chlorine atom |

| [C₇H₅ClN]⁺ | 138 | Fragment from benzylic cleavage |

Note: Predicted m/z values are nominal masses.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is a premier technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. nih.govwikipedia.orgnih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can calculate a map of electron density, revealing atomic positions, bond lengths, and intermolecular interactions. nih.gov

While a specific single-crystal X-ray structure for this compound was not found in the reviewed literature, extensive studies on closely related isomers and derivatives provide significant insight into its likely solid-state characteristics. For instance, the crystallographic analysis of 2-amino-4-chlorobenzonitrile (B1265954), an isomer, reveals detailed structural parameters that serve as a valuable reference. analis.com.my

The study of 2-amino-4-chlorobenzonitrile showed that the compound crystallizes in the triclinic system with a P-1 space group. analis.com.my The crystal structure is stabilized by intermolecular interactions, particularly N–H···N hydrogen bonds, which are common in aminobenzonitrile derivatives. analis.com.myresearchgate.net Similar interactions would be expected in the crystal lattice of this compound, where the amino group can act as a hydrogen bond donor and the nitrile group as an acceptor.

Studies on more complex molecules incorporating a chlorophenyl acetonitrile (B52724) moiety, such as 2-amino-4-(2-chlorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile, also highlight the formation of stable crystalline structures, often in the triclinic system. researchgate.net These complex structures are held together by a network of hydrogen bonds and other noncovalent interactions. researchgate.net Based on these related structures, a hypothetical crystallographic profile for this compound can be projected.

Table 1: Representative Crystallographic Data for a Structurally Related Compound (2-amino-4-chlorobenzonitrile)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | analis.com.my |

| Space Group | P-1 | analis.com.my |

| a (Å) | 3.8924 (9) | analis.com.my |

| b (Å) | 6.7886 (15) | analis.com.my |

| c (Å) | 13.838 (3) | analis.com.my |

| α (°) | 77.559 (16) | analis.com.my |

| β (°) | 8.898 (17) | analis.com.my |

This data is for an isomeric compound and serves as an illustrative example of the crystallographic parameters expected for this class of molecules.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a chemical compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used technique in this regard.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar organic compounds like this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent such as acetonitrile or methanol (B129727). chromatographyonline.com

The purity assessment of this compound can be effectively performed using an RP-HPLC method. A typical method would involve a C18 column and a mobile phase gradient of water and acetonitrile, often with an acidic modifier like formic acid or phosphoric acid to ensure the amino group is protonated, leading to better peak shape and reproducibility. sielc.com The analysis of related amine-containing compounds, such as 4-Amino-3-Chloropyridine, demonstrates the importance of specialized stationary phases (e.g., amide-based columns) or mobile phase additives to prevent peak tailing caused by the interaction of basic amino groups with residual silanols on standard silica-based columns. mtc-usa.com

A representative set of conditions for the analysis of a related aminophenylacetonitrile derivative is detailed below.

Table 2: Example RP-HPLC Method Parameters for Analysis of an Aminophenylacetonitrile Compound

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier | sielc.com |

| Detection | UV at 200 nm | sielc.com |

| Flow Rate | 1.0 mL/min | mtc-usa.com |

| Notes | For Mass Spectrometry (MS) compatibility, formic acid is substituted for phosphoric acid. | sielc.com |

Normal Phase HPLC, which uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane), is less common for this type of analyte but can be used as an orthogonal separation technique to confirm purity or isolate specific impurities.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - Differential Thermogravimetry, TGA-DTG)

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, while Differential Thermogravimetry (DTG) is the first derivative of the TGA curve, showing the rate of mass loss.

For this compound, TGA-DTG analysis provides critical information about its thermal stability and decomposition profile. Studies on heterocyclic compounds containing chlorophenyl groups show that these molecules generally possess high thermal stability, with decomposition often beginning above 250°C in an inert atmosphere. mdpi.com

The decomposition of this compound under inert (e.g., nitrogen) or oxidizing (e.g., air) atmospheres would likely proceed in one or more stages. The DTG curve would indicate the temperature at which the maximum rate of decomposition occurs for each stage. The thermal stability is influenced by the substituents on the phenyl ring; for example, the presence of a chlorine atom can increase thermal stability compared to an unsubstituted parent compound. mdpi.com

The gaseous products evolved during decomposition can be identified by coupling the TGA instrument to a mass spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer. For this compound, expected decomposition products would include volatile fragments such as ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), and hydrogen chloride (HCl), along with various aromatic fragments. mdpi.com

Table 3: Expected Thermal Decomposition Characteristics

| Analysis Parameter | Expected Observation | Reference |

|---|---|---|

| Decomposition Onset (T₅%) | > 250 °C (in inert atmosphere) | mdpi.com |

| Decomposition Profile | Typically a one-stage process in an inert atmosphere; potentially a more complex, multi-stage process in an oxidizing atmosphere. | mdpi.com |

| DTG Peak(s) | Indicates temperature(s) of maximum decomposition rate. | mdpi.com |

| Potential Gaseous Products | NH₃, HCN, HCl, CO, CO₂, aromatic amine derivatives. | mdpi.com |

This analytical data is crucial for understanding the compound's stability under various processing and storage conditions.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

Computational chemistry provides a powerful lens for investigating the intricacies of molecular structure and behavior. Methodologies such as Density Functional Theory are instrumental in determining the optimized molecular geometry and electronic structure of a compound. This foundational knowledge allows for further exploration of its properties.

For instance, the investigation of harmonic vibrational frequencies offers insights into the bonding features and the characteristic infrared and Raman spectra of a molecule. Furthermore, the Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the topological parameters at bond critical points, revealing the nature and strength of chemical bonds within the molecular framework.

Another critical aspect of computational analysis is the Molecular Electrostatic Potential Surface (MESP), which maps the electrostatic potential onto the electron density surface. This analysis is crucial for identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting its reactive sites and intermolecular interaction patterns.

Conformational analysis and the study of tautomerism are also vital for understanding the dynamic behavior and potential isomerism of a molecule. These studies help to identify the most stable conformations and the energy barriers between different forms, which can significantly influence the compound's biological activity and physical properties.

Finally, the theoretical prediction of spectroscopic parameters, such as NMR chemical shifts, is an invaluable tool for structural elucidation and for complementing experimental data. Accurate prediction of these parameters can aid in the confirmation of a synthesized compound's identity and provide a deeper understanding of its electronic environment.

While detailed computational studies have been conducted on structurally related compounds, including various isomers and analogues of chlorophenylacetonitrile derivatives, the specific data and in-depth research findings for this compound are absent from the reviewed scientific literature. The generation of a thorough and scientifically accurate article as per the requested outline is therefore not possible without access to dedicated research performing these specific computational analyses on this particular molecule.

Computational Chemistry and Theoretical Studies of 2 4 Amino 3 Chlorophenyl Acetonitrile

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Detailed research findings and data tables concerning the specific intermolecular and intramolecular interactions of 2-(4-Amino-3-chlorophenyl)acetonitrile are not available in the reviewed literature. While general principles of hydrogen bonding and π-π stacking are well-established for related functional groups such as anilines, chlorinated aromatic rings, and nitriles, specific computational analyses for this molecule have not been published. Such studies would be necessary to provide quantitative data on bond distances, angles, interaction energies, and orbital analyses that are essential for a thorough understanding of its molecular behavior.

Emerging Research Areas and Future Directions for 2 4 Amino 3 Chlorophenyl Acetonitrile Research

Development of Highly Efficient and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. For the synthesis of 2-(4-Amino-3-chlorophenyl)acetonitrile, future research is expected to pivot away from traditional, often harsh, synthetic routes towards more environmentally benign and efficient methodologies. Key areas of development include the adoption of catalytic systems, green reaction media, and advanced process technologies like flow chemistry.

One promising avenue is the application of catalytic methods for the construction of the arylacetonitrile framework. Research into palladium- and iridium-catalyzed α-arylation and α-alkylation of acetonitriles has shown significant promise for the synthesis of related compounds. Future work could focus on adapting these catalytic systems for the specific synthesis of this compound, potentially leading to higher yields, milder reaction conditions, and reduced waste generation.

Green chemistry principles are also expected to heavily influence future synthetic strategies. This includes the exploration of reactions in aqueous media, the use of non-toxic cyanide sources, and the development of one-pot syntheses to minimize intermediate isolation steps and solvent usage. The Strecker reaction, a classic method for synthesizing α-aminonitriles, has been successfully performed in water, and similar approaches could be developed for the target molecule.

Furthermore, biocatalysis presents a compelling sustainable alternative. The use of enzymes, such as nitroreductases for the synthesis of substituted anilines and aldoxime dehydratases for nitrile synthesis, could offer highly selective and environmentally friendly routes to this compound and its precursors.

The implementation of flow chemistry is another significant future direction. Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up of chemical processes. Developing a continuous flow synthesis for this compound could lead to a more efficient, safer, and automated production process.

| Methodology | Potential Advantages |

| Catalytic Synthesis | Higher efficiency, milder conditions, reduced byproducts |

| Green Chemistry Approaches | Use of water as a solvent, non-toxic reagents, improved atom economy |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly |

| Flow Chemistry | Enhanced safety, improved process control, scalability |

Exploration of Novel Derivatives with Tuned Reactivity Profiles

The presence of two reactive functional groups, the aromatic amino group and the nitrile group, makes this compound a versatile scaffold for the synthesis of a diverse range of novel derivatives. Future research will likely focus on the selective modification of these groups to create compounds with tailored chemical and biological properties.

The nitrile group is a gateway to a variety of other functionalities. It can be hydrolyzed to form amides and carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to yield ketones. These transformations open up possibilities for creating a wide array of derivatives with different physicochemical properties and potential applications.

The aromatic amino group also offers numerous opportunities for derivatization. Standard reactions such as acylation, alkylation, and diazotization followed by substitution (e.g., Sandmeyer reaction) can be employed to introduce a wide range of substituents onto the aromatic ring. Furthermore, the amino group can participate in condensation reactions to form Schiff bases or be used as a key component in the synthesis of various heterocyclic systems.

A particularly exciting area of future research is the use of this compound as a building block for the synthesis of novel heterocyclic compounds . Aminonitriles are well-established precursors for the synthesis of heterocycles such as pyrimidines, pyrazoles, isoxazoles, and thiophenes. By exploring different reaction conditions and co-reactants, a vast library of new heterocyclic derivatives can be generated, each with the potential for unique biological or material properties.

Moreover, the exploration of these derivatives will be closely linked to structure-activity relationship (SAR) studies . By systematically modifying the structure of this compound and evaluating the properties of the resulting derivatives, researchers can gain insights into how different functional groups influence the molecule's reactivity and biological activity. This knowledge is crucial for the rational design of new compounds with optimized properties for specific applications, such as in medicinal chemistry where amino-acetonitrile derivatives have shown promise as anthelmintic agents.

Advanced Applications in Next-Generation Chemical Synthesis and Materials Science

The unique combination of functional groups in this compound makes it a valuable precursor for a range of advanced applications, from the synthesis of complex organic molecules to the development of novel functional materials.

In next-generation chemical synthesis , this compound can serve as a versatile building block . Its ability to be transformed into a variety of other functional groups and to participate in the construction of heterocyclic rings makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of the chloro and amino substituents on the phenyl ring provides handles for further selective modifications, allowing for the creation of complex molecular architectures.

The field of medicinal chemistry is a particularly promising area for the application of derivatives of this compound. Arylacetonitriles and aminonitriles are recognized as important pharmacophores, and their derivatives have been investigated for a wide range of therapeutic activities, including anticancer, antidiabetic, and antimicrobial properties. The specific substitution pattern of the target molecule offers a unique starting point for the design and synthesis of new drug candidates.

In materials science , the amino group of this compound can be utilized for the synthesis of functional polymers . For instance, it can be used as a monomer in the production of polyanilines, a class of conducting polymers with applications in sensors, antistatic coatings, and electrochromic devices. The chloro and acetonitrile (B52724) functionalities could further be exploited to fine-tune the properties of the resulting polymers. Additionally, functionalized anilines have been explored as small-molecule inhibitors in area-selective atomic layer deposition, a critical process in the fabrication of microelectronics.

| Application Area | Potential Role of this compound |

| Chemical Synthesis | Versatile building block for complex organic molecules and heterocycles. |

| Medicinal Chemistry | Scaffold for the development of novel therapeutic agents. |

| Materials Science | Monomer for functional polymers (e.g., polyanilines) and as a small-molecule inhibitor. |

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Compound Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and the study of this compound and its derivatives is no exception. These computational tools can significantly accelerate the pace of discovery and optimization in several key areas.

Reaction prediction algorithms can be employed to forecast the outcomes of potential reactions involving this compound. By training on vast datasets of known chemical transformations, these models can predict the most likely products, identify potential side reactions, and even suggest optimal reaction conditions. This can save valuable time and resources in the laboratory by allowing researchers to prioritize the most promising synthetic routes.

Furthermore, AI and ML can be instrumental in compound design . Generative models can be used to design novel molecules based on the this compound scaffold with predicted desirable properties, such as high biological activity against a specific target or specific material characteristics. These models can explore a vast chemical space much more rapidly than traditional methods, leading to the identification of promising new candidates for synthesis and testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.